2,4-Dibromo-1,5-dimethyl-1H-imidazole
Description
Fundamental Characteristics and Significance of the Imidazole (B134444) Heterocycle in Chemical Science
Imidazole is a five-membered heterocyclic organic compound featuring a planar ring structure composed of three carbon atoms and two non-adjacent nitrogen atoms. vedantu.combritannica.com First prepared by German chemist Heinrich Debus in 1858, this aromatic heterocycle, with the molecular formula C₃H₄N₂, is a cornerstone in the field of chemistry. ijsrtjournal.comtsijournals.com
The chemical properties of imidazole are defined by its aromaticity and amphoteric nature. vedantu.com The ring is planar and contains 6 π-electrons, which satisfies Hückel's rule for aromaticity. vedantu.com This electronic configuration contributes to its stability. ijsrtjournal.com Imidazole's amphoteric character allows it to function as both an acid and a base. The pyridine-like nitrogen atom possesses a lone pair of electrons, rendering it basic, while the hydrogen atom on the pyrrole-like nitrogen can be donated, making it acidic. vedantu.com The pKa of the conjugate acid is approximately 7, making imidazole about sixty times more basic than pyridine. tsijournals.comwikipedia.org As an acid, its pKa is 14.5, making it less acidic than phenols or carboxylic acids but slightly more so than alcohols. tsijournals.comwikipedia.org
Physically, imidazole is typically a white or colorless crystalline solid at room temperature. vedantu.comwikipedia.org It is highly soluble in water and other polar solvents, a property attributed to its ability to form hydrogen bonds. vedantu.comhumanjournals.com This high polarity is evidenced by its significant dipole moment. humanjournals.com The compound also has a relatively high boiling point of 256 °C, which is also a result of intermolecular hydrogen bonding. vedantu.comwikipedia.org
The significance of the imidazole ring in science is vast, largely because it is a constituent of several crucial biological molecules. doaj.org It is found in the amino acid histidine and the related hormone histamine, playing a vital role in protein structure and function, as well as in immune responses and neurotransmission. wikipedia.orgjocpr.com The imidazole nucleus is also a component of purines, which are fundamental to nucleic acids like DNA and RNA. doaj.org Its presence in natural products and its ability to interact with various biomolecules have made it a central scaffold in medicinal chemistry and drug discovery. ijsrtjournal.comnih.gov
Overview of Substituted Imidazoles as Research Subjects
The versatility of the imidazole ring allows for the synthesis of a vast array of substituted derivatives, which are a major focus of chemical research. researchgate.netrsc.org By modifying the imidazole core with different functional groups, scientists can fine-tune its physical, chemical, and biological properties. researchgate.net This has established substituted imidazoles as privileged structures in the development of new materials and therapeutic agents. researchgate.net
In medicinal chemistry, substituted imidazoles are investigated for a wide spectrum of pharmacological activities. doaj.org Many drugs currently in clinical use contain an imidazole ring, including antifungal agents, certain antibiotics, and sedatives. tsijournals.comwikipedia.org Research has demonstrated that imidazole derivatives possess potential antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antitubercular properties. doaj.orgnih.govnih.gov The ability of the imidazole moiety to improve the water-solubility and pharmacokinetic properties of molecules makes it a valuable component in drug design. doaj.orgnih.gov For instance, the substitution of various groups on the imidazole ring can lead to compounds with enhanced anti-inflammatory activity and minimal gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Beyond pharmaceuticals, substituted imidazoles are explored in materials science and catalysis. rsc.org Their unique electronic properties make them suitable for applications in dyes for solar cells and other optical materials. rsc.org The development of novel synthetic methodologies for creating regiocontrolled substituted imidazoles remains an active area of research, driven by the continuous demand for new functional molecules across various scientific disciplines. rsc.orgresearchgate.net Researchers have developed numerous synthetic routes, including condensation reactions and metal-catalyzed methods, to efficiently produce di-, tri-, and tetra-substituted imidazole derivatives. researchgate.netnih.govresearchgate.net
Interactive Data Tables
Physicochemical Properties of Imidazole
| Property | Value |
| Molecular Formula | C₃H₄N₂ |
| Molar Mass | 68.077 g/mol |
| Appearance | White or pale yellow solid |
| Melting Point | 89 to 91 °C |
| Boiling Point | 256 °C |
| Solubility in Water | 633 g/L |
| Acidity (pKa) | 14.5 |
| Basicity (pKa of conjugate acid) | 6.95 |
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-1,5-dimethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOXPLOMFHDMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428395 | |
| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-57-1 | |
| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2,4 Dibromo 1,5 Dimethyl 1h Imidazole
Precursor Synthesis and Regioselective Halogenation Approaches
The primary route to 2,4-Dibromo-1,5-dimethyl-1H-imidazole hinges on the synthesis of a suitable precursor, 1,5-dimethyl-1H-imidazole, and its subsequent regioselective bromination.
Bromination Methodologies and Optimized Reaction Conditions
The bromination of the imidazole (B134444) ring is a key step in the synthesis of this compound. Common brominating agents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are employed for this purpose.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of imidazoles and other heterocyclic compounds due to its milder nature compared to elemental bromine, which can lead to over-bromination and side reactions researchgate.net. The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to control the extent of bromination. For the dibromination of a related compound, 1,2-dimethyl-1H-imidazole, N-bromosuccinimide in dimethylformamide (DMF) was found to be an effective system thieme-connect.de. Optimization of this reaction showed that the reaction time plays a crucial role in achieving a good yield of the dibrominated product thieme-connect.de.
Molecular Bromine (Br₂) can also be used for the bromination of imidazoles. For instance, the synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole involves the use of elemental bromine in water in the presence of a base like sodium hydrogen carbonate researchgate.net. However, controlling the regioselectivity and preventing polybromination can be challenging with this highly reactive reagent.
The choice of solvent and temperature are critical parameters to control the reaction. Solvents such as dimethylformamide (DMF), acetonitrile, and chlorinated solvents have been used for bromination reactions with NBS researchgate.netthieme-connect.de. Microwave irradiation has also been employed to accelerate bromination reactions, often leading to shorter reaction times and improved yields researchgate.net.
Optimized Reaction Conditions for Dibromination of Dimethylimidazoles
| Brominating Agent | Solvent | Temperature | Reaction Time | Key Observations | Reference |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Room Temperature | 6 hours | Effective for dibromination of 1,2-dimethyl-1H-imidazole, yielding the 4,5-dibromo isomer. | thieme-connect.de |
| Bromine (Br₂) | Water | Not specified | Not specified | Used for the synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole from 4(5)-nitroimidazole. | researchgate.net |
Control of Dibromination Regioselectivity at C-2 and C-4 Positions
The regioselectivity of electrophilic substitution on the imidazole ring is influenced by the directing effects of the substituents present. In 1,5-dimethyl-1H-imidazole, the methyl group at the C-5 position is an activating group, directing electrophiles to the ortho (C-4) and para (C-2) positions. The nitrogen atom at the N-1 position also influences the electron density of the ring.
The C-2 position of the imidazole ring is generally the most acidic and susceptible to deprotonation, which can facilitate electrophilic attack. The C-4 and C-5 positions are also reactive towards electrophiles. Theoretical studies and experimental evidence suggest that electrophilic substitution on the imidazole ring typically occurs at the C-4 or C-5 positions rsc.org.
To achieve dibromination at the C-2 and C-4 positions of 1,5-dimethyl-1H-imidazole, a stepwise approach or carefully controlled reaction conditions are necessary. It is plausible that the first bromination occurs at the more activated C-4 position, followed by a second bromination at the C-2 position. The presence of the first bromine atom, which is a deactivating group, would make the second substitution more challenging and might require harsher conditions or a different catalytic system.
A strategy analogous to the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole could be envisioned. This involves the initial dibromination of the precursor to yield a dibromoimidazole, which is then selectively debrominated to give the desired monobromo- or in this case, a specific dibromo-isomer thieme-connect.de. However, for this compound, direct and controlled dibromination would be the more straightforward approach if achievable.
Alkylation Strategies for N-1 and C-5 Methylation
The synthesis of the precursor, 1,5-dimethyl-1H-imidazole, involves the introduction of methyl groups at the N-1 and C-5 positions.
Synthesis of 1,5-dimethyl-1H-imidazole: A common method for the synthesis of the imidazole core is the Radziszewski reaction or its variations. For 1,5-dimethyl-1H-imidazole, a plausible route involves the reaction of a 1,2-dicarbonyl compound with an aldehyde, ammonia, and a primary amine. Specifically, the reaction of 2,3-butanedione with formaldehyde, ammonia, and methylamine would yield 1,4,5-trimethyl-1H-imidazole. A more direct route to a precursor would be the reaction of a suitable starting material that already contains the C-5 methyl group.
N-1 Methylation: The introduction of the methyl group at the N-1 position can be achieved through N-alkylation of a pre-formed imidazole ring. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) derpharmachemica.com. The regioselectivity of N-alkylation can be an issue in imidazoles with an available NH proton, leading to a mixture of N-1 and N-3 alkylated products. However, in the synthesis of the target compound, the N-1 methylation would likely be performed on a precursor that allows for selective alkylation.
Multi-Component Reactions and Expedited Synthesis Protocols for Imidazole Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles in a single step rsc.orgnih.gov. These reactions involve the combination of three or more starting materials to form a complex product, thereby reducing the number of synthetic steps, purification procedures, and waste generation.
Several MCRs are known for the synthesis of substituted imidazoles, including the Debus-Radziszewski synthesis and its modifications. For the synthesis of polysubstituted imidazoles, a one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate is often employed rsc.orgnih.govresearchgate.net. Various catalysts, including Lewis acids and solid-supported catalysts, have been utilized to promote these reactions and improve their efficiency mdpi.com.
While a direct one-pot synthesis of this compound via an MCR has not been specifically reported, it is conceivable that a multi-component strategy could be developed to construct a dihalo-dialkyl-imidazole core. This would likely involve the use of halogenated starting materials or in-situ halogenation during the reaction.
Examples of Catalysts Used in Multi-Component Synthesis of Imidazoles
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Lewis acidic deep eutectic solvent on magnetic nanoparticles (LADES@MNP) | One-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles | High yields, mild conditions, simple work-up, catalyst is magnetically recoverable and reusable. | rsc.orgnih.gov |
| Sulfonic acid-functionalized pyridinium chloride | One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles | Green, reusable, and efficient catalyst for solvent-free reactions. | researchgate.net |
Sustainable and Green Chemistry Approaches in Brominated Imidazole Synthesis
In recent years, there has been a significant emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This is particularly relevant for halogenation reactions, which often employ hazardous reagents and generate significant waste.
Green Brominating Agents: Traditional brominating agents like molecular bromine are highly corrosive and toxic. Greener alternatives are being explored, such as the use of N-bromosuccinimide (NBS), which is a solid and easier to handle researchgate.net. Another green approach involves the in-situ generation of the brominating species. For instance, the use of hydrogen peroxide (H₂O₂) in combination with a bromide salt (e.g., HBr or NaBr) provides an environmentally benign method for bromination nih.gov. This system avoids the direct handling of bromine and produces water as the primary byproduct.
Green Solvents and Conditions: The choice of solvent is a crucial aspect of green chemistry. Water is an ideal green solvent, and one-pot syntheses of imidazoles have been developed in aqueous media nih.govnih.govmdpi.com. The use of fruit juices, such as citrus juice, as a natural and biodegradable acidic catalyst and solvent has also been reported for the synthesis of imidazole derivatives researchgate.net.
Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods derpharmachemica.comnih.gov. Photocatalysis using visible light is another emerging green technology for halogenation reactions, offering a mild and selective method for C-H bond functionalization scbt.com.
Sustainable Approaches to Bromination of Heterocycles
| Method | Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| In-situ generation of bromine | H₂O₂ / HBr or NaBr | Avoids handling of elemental bromine, water is the main byproduct. | nih.gov |
| Aqueous media synthesis | Water as solvent | Environmentally benign, often simplifies work-up. | nih.govnih.govmdpi.com |
| Natural catalysts | Citrus juice | Biodegradable, renewable, and inexpensive catalyst and solvent. | researchgate.net |
| Photocatalysis | Visible light, photocatalyst | Mild reaction conditions, high selectivity. | scbt.com |
Reactivity and Advanced Functionalization of 2,4 Dibromo 1,5 Dimethyl 1h Imidazole
Halogen-Mediated Cross-Coupling Reactions at C-2 and C-4
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For 2,4-dibromo-1,5-dimethyl-1H-imidazole, the electronic environment of the imidazole (B134444) ring dictates the relative reactivity of the two bromine atoms, enabling regioselective transformations.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. nih.gov In the context of dihalogenated heterocycles, the regioselectivity of the reaction is governed by the electronic and steric properties of the substrate. For dibromoimidazoles, the C-2 position is generally more electrophilic and thus more reactive towards the initial oxidative addition step in the palladium catalytic cycle.
While specific studies on this compound are not extensively detailed, research on the closely related compound, 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, provides significant insight into the expected regioselectivity. researchgate.netlookchem.com In this analog, the bromine at the C-2 position exhibits higher reactivity, allowing for selective mono-arylation at this site. This preferential reactivity is attributed to the greater electrophilicity of the C-2 carbon, which is positioned between two nitrogen atoms. The subsequent coupling at the C-4 position requires more forcing conditions. This stepwise approach allows for the controlled synthesis of 2,4-disubstituted imidazoles with different aryl groups at each position.
A typical Suzuki-Miyaura reaction on such a substrate involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane or a toluene/ethanol mixture. nih.govmdpi.com Microwave irradiation has also been shown to be effective in promoting these coupling reactions, often leading to shorter reaction times and higher yields. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Dibromo-heterocycles
| Catalyst | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 110 °C | Regioselective coupling |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 °C | Mono- and di-arylation |
This table presents generalized conditions based on reactions with similar dihaloheterocyclic substrates.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.
Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound is expected to proceed with high regioselectivity. Studies on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole have demonstrated that selective Sonogashira coupling can be achieved at the more reactive C-2 position. researchgate.net This selectivity allows for the development of one-pot, sequential coupling strategies, such as a Sonogashira reaction at C-2 followed by a Suzuki-Miyaura reaction at C-4, to access diverse molecular architectures. researchgate.netlookchem.com
Standard conditions for Sonogashira coupling involve a palladium(0) source like Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base (e.g., triethylamine or diisopropylamine), which often serves as the solvent as well. wikipedia.org
Table 2: Typical Reagents for Sonogashira Coupling Reactions
| Component | Example Reagents | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for C-C bond formation |
| Copper Co-catalyst | CuI | Facilitates the catalytic cycle |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes HX byproduct, acts as solvent |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for preparing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org
The C-Br bonds at the C-2 and C-4 positions of this compound are suitable handles for Buchwald-Hartwig amination. This would allow for the introduction of primary or secondary amines to form 2-amino- and 4-amino-imidazole derivatives. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos, or bulky biarylphosphines like XPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu). libretexts.orgjk-sci.com
Given the established reactivity patterns, it is anticipated that amination would occur preferentially at the C-2 position under carefully controlled conditions. This would enable the selective synthesis of mono-aminated products, which could be further functionalized at the C-4 position if desired.
Nucleophilic Substitution Reactions of Bromine Atoms (e.g., with amines or thiols)
The bromine atoms on the imidazole ring, particularly at the electron-deficient C-2 position, are susceptible to nucleophilic aromatic substitution (SₙAr). This provides a metal-free alternative for introducing heteroatom nucleophiles. nih.govnih.gov Reactions with nucleophiles such as amines and thiols can lead to the displacement of one or both bromine atoms.
For many electron-deficient heteroaromatic systems, SₙAr reactions with thiols proceed smoothly, often requiring just a base like potassium carbonate in a polar aprotic solvent. nih.govchemrxiv.org In dihaloimidazoles, the C-2 position is significantly more activated towards nucleophilic attack due to the adjacent nitrogen atoms, which can stabilize the negative charge in the Meisenheimer intermediate. This regioselectivity has been observed in related nitro-substituted dibromoimidazoles, where thiolate nucleophiles selectively displace the bromine at C-2. This pathway offers a direct route to 2-thioether-substituted imidazoles, which are valuable precursors for further synthetic modifications.
Transformations Involving Methyl Groups at N-1 and C-5
The methyl groups at the N-1 and C-5 positions are generally less reactive compared to the carbon-bromine bonds. The N-1 methyl group is a stable alkyl substituent on the heterocyclic nitrogen. The C-5 methyl group is attached to the aromatic ring, and its C(sp³)-H bonds are typically robust and require harsh conditions or specific reagents (e.g., radical initiators or strong oxidizing agents) to undergo transformation. In the context of the functionalization of this compound, the vast majority of reported synthetic strategies focus on the versatile reactivity of the two bromine atoms. Transformations involving the methyl groups are not commonly pursued as the primary route for derivatization.
Electrophilic and Nucleophilic Reactivity of the Imidazole Core
The lone pair of electrons on the N-3 atom is not involved in the aromatic system and imparts basic character to the molecule, allowing it to act as a ligand for metal coordination or to be protonated by acids. However, the electron-withdrawing nature of the adjacent bromine atoms reduces this basicity compared to unsubstituted imidazole. The imidazole ring itself is a poor nucleophile due to the deactivating effect of the halogens. unibo.itsemanticscholar.org Therefore, reactions involving the core itself, such as electrophilic attack, are generally disfavored in comparison to the highly efficient and selective reactions occurring at the C-Br bonds.
Quaternization and Further N-Functionalization of this compound
The quaternization of the this compound core introduces a positive charge, leading to the formation of imidazolium salts. This transformation significantly alters the electronic properties and potential applications of the molecule. The N3 nitrogen atom of the imidazole ring, being a nucleophilic center, is susceptible to reaction with various electrophiles, most commonly alkyl halides, to yield the corresponding quaternary imidazolium salts.
The electronic environment of the imidazole ring plays a crucial role in its susceptibility to quaternization. The presence of two electron-withdrawing bromine atoms at the C2 and C4 positions in this compound would be expected to decrease the nucleophilicity of the N3 nitrogen atom compared to an unsubstituted or alkyl-substituted imidazole. Consequently, more forcing reaction conditions, such as higher temperatures or the use of more reactive alkylating agents, might be necessary to achieve efficient quaternization.
Further N-functionalization beyond simple alkylation could involve the introduction of a variety of functional groups to the N3 position. This could be achieved by using functionalized alkylating agents. For instance, reaction with an alkyl halide containing a terminal functional group (e.g., a hydroxyl, carboxyl, or amino group) would result in an imidazolium salt bearing that functionality. Such functionalized imidazolium salts are of interest for a range of applications, including as precursors to N-heterocyclic carbenes (NHCs) with tailored properties or as functional materials.
Due to the absence of specific experimental data in the searched literature for the quaternization of this compound, a data table of reaction conditions and yields cannot be provided. The general principles of imidazole chemistry suggest that such reactions are feasible, but the specific outcomes would need to be determined empirically.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
A thorough search for NMR data, which is fundamental for the structural assignment of organic molecules, yielded no results for 2,4-Dibromo-1,5-dimethyl-1H-imidazole.
¹H and ¹³C NMR Chemical Shift Analysis
No published ¹H or ¹³C NMR spectra or associated chemical shift data for this specific isomer could be found. This information is critical for identifying the electronic environment of the hydrogen and carbon atoms within the molecule, including the two methyl groups and the imidazole (B134444) ring framework.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Similarly, there is no available information on the use of two-dimensional NMR techniques such as COSY, HSQC, or HMBC for this compound. These advanced methods are essential for unambiguously assigning signals and elucidating the connectivity and spatial relationships between atoms in the molecular structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a key technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. A search for HRMS data for this compound (expected exact mass for C₅H₆Br₂N₂) did not yield any specific experimental results or studies confirming its molecular formula.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within a molecule. Despite searching for FTIR and Raman spectra, no data detailing the characteristic vibrational modes of this compound are available in the public domain.
X-ray Crystallography
X-ray crystallography offers definitive proof of a molecule's three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and crystal packing information. There are no published reports of a single-crystal X-ray diffraction analysis for this compound.
Computational and Theoretical Investigations
Quantum Chemical Methodologies (e.g., Density Functional Theory - DFT)
There is a lack of published research applying quantum chemical methodologies, such as Density Functional Theory (DFT), to specifically investigate 2,4-Dibromo-1,5-dimethyl-1H-imidazole. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which could provide significant insights into the properties and reactivity of this compound.
Electronic Structure Analysis and Molecular Orbital Theory
Specific analyses of the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular orbital diagrams for this compound, are not available in the current body of scientific literature. Such studies would be valuable for understanding its chemical reactivity and electronic properties.
Geometrical Parameters and Conformational Landscape
Detailed studies on the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and the conformational landscape of this compound have not been reported. Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule.
Reaction Pathway Elucidation and Transition State Analysis for Synthetic Optimization
While synthetic routes for related imidazole (B134444) compounds exist, computational elucidation of reaction pathways and transition state analyses specifically for the synthesis of this compound are not documented. These theoretical studies are instrumental in optimizing synthetic yields and understanding reaction mechanisms.
Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR frequencies)
Computational predictions of spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, for this compound have not been published. Such theoretical calculations are often used to complement experimental spectroscopic data for structural confirmation.
Molecular Modeling and Dynamics Simulations for Dynamic Behavior Analysis
There are no specific molecular modeling or dynamics simulation studies focused on this compound in the available literature. Molecular dynamics simulations could provide insights into the dynamic behavior of this molecule in various environments, which is particularly relevant for understanding its interactions with biological systems or in different solvents.
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling
Cheminformatics studies and the development of Quantitative Structure-Property Relationship (QSPR) models for this compound are not reported. QSPR models are used to predict the physicochemical properties of chemical compounds from their molecular structure and would be beneficial for estimating the properties of this compound.
In Silico Approaches for Chemical Design and Optimization
In contemporary medicinal chemistry, in silico approaches are indispensable tools for accelerating the drug discovery process. These computational methods allow researchers to model, predict, and analyze the behavior of chemical compounds at a molecular level, thereby guiding the design and optimization of novel therapeutic agents. For scaffolds like this compound, which serve as a foundational structure for more complex molecules, computational studies are pivotal in exploring potential biological activities and refining derivatives for enhanced potency and selectivity. These methods range from predicting the binding affinity of a ligand to its target protein to developing models that correlate a molecule's structure with its biological activity.
The imidazole scaffold, due to its electronic properties and ability to engage in various molecular interactions, is a common feature in many biologically active compounds. rjptonline.org Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed to explore and optimize imidazole derivatives for specific therapeutic targets. rjptonline.orgresearchgate.net
Molecular docking is a prominent structure-based virtual screening technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov This method provides valuable insights into drug-receptor interactions, helping to elucidate the binding modes and estimate the binding affinity. For instance, studies on various imidazole derivatives have utilized docking to predict their interactions with enzyme active sites. Docking analyses of imidazole derivatives against the human lanosterol 14α-demethylase receptor have shown good binding affinities, with calculated energies reaching as low as -10.4 kcal/mol, indicating stable interactions. rjptonline.org Similarly, docking studies of imidazo[2,1-b]-1,3,4-thiadiazole derivatives against the HIV protease receptor have been used to identify compounds with high affinity, characterized by favorable dock scores and hydrogen bond energies. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) represents another powerful ligand-based approach. QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying key molecular descriptors—such as steric, electronic, and hydrophobic properties—that influence activity, QSAR provides a predictive framework for designing new molecules with improved efficacy. rjptonline.orgresearchgate.net For example, a QSAR study on imidazole derivatives as 14α-demethylase inhibitors identified that atomic van der Waals volumes and atomic Sanderson electronegativities were significant descriptors for predicting inhibitory activity. researchgate.net Such models guide the synthetic chemist in making targeted structural modifications to optimize the desired biological response.
These computational strategies enable a rational, hypothesis-driven approach to drug design. By simulating molecular interactions and predicting activities, in silico methods reduce the reliance on time-consuming and expensive trial-and-error synthesis and screening, facilitating a more efficient path toward the development of novel therapeutics based on the this compound core.
Interactive Data Tables
Table 1: Molecular Docking Results for Selected Imidazole Derivatives
This table presents data from molecular docking studies of different imidazole-based compounds against various protein targets. The docking score and binding energy are metrics used to estimate the binding affinity of the ligand to the receptor. A lower (more negative) value generally indicates a stronger and more favorable binding interaction.
| Compound Class | Target Protein | Derivative Example | Docking Score (kcal/mol) | Binding Energy (kJ/mol) |
| Imidazo[2,1-b]-1,3,4-thiadiazole | HIV Protease Receptor | RUS-06 (di-substituted) | -117.41 | -2.12 |
| Imidazo[2,1-b]-1,3,4-thiadiazole | HIV Protease Receptor | RUS-05 | -116.20 | -2.08 |
| Imidazo[2,1-b]-1,3,4-thiadiazole | HIV Protease Receptor | RUS-02 | -114.23 | -4.02 |
| Imidazole Derivative | Cyclooxygenase-2 (COX-2) | Compound 5b | Not Reported | -6.928 |
| Imidazole Derivative | Cyclooxygenase-2 (COX-2) | Compound 5d | Not Reported | -7.187 |
| Imidazole Derivative | Cyclooxygenase-2 (COX-2) | Compound 5e | Not Reported | -7.244 |
Data sourced from studies on various imidazole derivatives to illustrate the application of in silico methods. researchgate.netnih.gov
Applications in Chemical Synthesis and Materials Science
Role as Versatile Building Blocks in Organic Synthesis
In organic synthesis, halogenated imidazoles are highly valued as versatile intermediates. The presence of bromine atoms in the 2 and 4 positions of the imidazole (B134444) ring allows for selective functionalization through various cross-coupling reactions, making 2,4-Dibromo-1,5-dimethyl-1H-imidazole a key starting material for constructing more complex molecular architectures. thieme-connect.descispace.com
The dibrominated nature of this compound makes it an excellent precursor for synthesizing multi-functionalized heterocyclic compounds. The bromine atoms can be selectively replaced through reactions such as Suzuki-Miyaura or Sonogashira couplings. researchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups at specific positions on the imidazole ring. This strategic functionalization is crucial for developing new compounds with tailored electronic and steric properties. Imidazoles are a significant class of heterocycles that serve as important pharmacophores in drug discovery. researchgate.net The ability to build upon the this compound scaffold opens pathways to novel derivatives for various applications.
| Reaction Type | Reagents/Conditions | Outcome | Significance |
| Suzuki-Miyaura Coupling | (Hetero)arylboronic acids, Palladium catalyst, Base | Forms C-C bonds, attaching aryl groups | Synthesis of complex bi-aryl and hetero-aryl structures |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst, Base | Forms C-C bonds, attaching alkynyl groups | Introduction of linear, rigid functionalities |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Forms C-N bonds, attaching amino groups | Creation of substituted amino-imidazole derivatives |
This table illustrates potential synthetic transformations based on the reactivity of brominated imidazoles.
As an intermediate, this compound is valuable in the multi-step synthesis of fine chemicals, including active pharmaceutical ingredients (APIs). thieme-connect.de The structural motif of substituted imidazoles is found in a diverse range of bioactive molecules. thieme-connect.denih.gov The synthesis of such complex targets often requires robust and versatile building blocks. The dibromo functionality allows for sequential or one-pot reactions to build molecular complexity efficiently. researchgate.net For instance, one bromine atom can be selectively reacted while the other remains for a subsequent transformation, providing precise control over the synthetic route. This step-wise approach is fundamental in constructing the intricate structures often required for high-value fine chemicals.
Materials Science Applications
The electronic properties and structural rigidity of the imidazole core, combined with the synthetic versatility offered by its dibromo-substituents, make this compound a promising candidate for developing advanced materials.
In the field of renewable energy, imidazole derivatives have been explored for use in dye-sensitized solar cells (DSSCs). nih.gov Organic dyes in DSSCs typically consist of a donor, a π-bridge, and an acceptor group. nih.govresearchgate.net Imidazole-based compounds can be incorporated into these dyes, often as part of the π-conjugated spacer, to modulate the electronic properties and performance of the cell. nih.govnih.gov The synthesis of such complex dyes can utilize this compound as a starting block, where the bromine atoms serve as handles to attach donor and acceptor moieties through cross-coupling reactions. The ability to modify the imidazole structure allows for fine-tuning of the dye's absorption spectrum and energy levels to optimize light harvesting and electron injection efficiency. nih.gov
The development of conjugated donor-acceptor copolymers is a central focus in organic photovoltaic (OPV) research. mdpi.com These materials form the active layer in bulk heterojunction solar cells. The synthesis of these polymers often relies on the polymerization of functionalized monomers via cross-coupling reactions. This compound can serve as a monomer or a precursor to a monomer for such polymers. The two bromine atoms provide the necessary reactive sites for polymerization reactions, enabling its incorporation into a polymer backbone. The electron-rich nature of the dimethyl-imidazole unit can be paired with electron-accepting units to create low band gap polymers, which is a critical parameter for efficient solar energy conversion. mdpi.com
| Parameter | Role of Imidazole Moiety | Research Findings |
| Ionization Potential (IP) | Can be tuned by selecting appropriate electron-rich/poor units. | IP values for imidazole-containing polymers are in a suitable range (e.g., 4.92 to 5.09 eV) for use as donor materials. mdpi.com |
| Electron Affinity (EA) | Adjustable through chemical modification of the polymer chain. | EA values can be controlled to optimize the energy level alignment with acceptors like PCBM. mdpi.com |
| Light Absorption | The conjugated structure allows for broad light absorption. | Imidazole-based dyes and polymers can be designed to absorb across a wide range of wavelengths. nih.gov |
This table summarizes the influence of imidazole units on key properties of photovoltaic materials.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov A specific subclass of MOFs, Zeolitic-Imidazolate Frameworks (ZIFs), are built from tetrahedral metal nodes (like Zn²⁺ or Co²⁺) and imidazole-based linkers. researchgate.net These materials possess high thermal and chemical stability, making them suitable for applications in gas storage and separation. researchgate.netnih.gov
This compound can function as a linker in the synthesis of novel ZIFs and MOFs. The nitrogen atoms of the imidazole ring can coordinate with metal ions to form the framework structure. researchgate.net The presence of bromo- and methyl-substituents on the linker molecule can modify the pore size, surface area, and chemical properties of the resulting framework. This functionalization can enhance the material's selectivity for specific applications, such as CO₂ capture. Furthermore, the bromine atoms can potentially serve as sites for post-synthetic modification, allowing for the introduction of additional functional groups after the framework has been assembled.
Applications in Catalysis
While the broader class of substituted imidazoles plays a crucial role in modern catalysis, information regarding the specific catalytic applications of this compound is not present in the accessible scientific literature. The following sections explore the theoretical potential of this compound based on the established chemistry of related imidazole derivatives.
Precursors for N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) are a class of organic compounds that, as ligands, have revolutionized organometallic chemistry and catalysis. They are typically generated from the deprotonation of a corresponding imidazolium salt. In principle, this compound could serve as a starting material for the synthesis of such an imidazolium salt. The process would likely involve quaternization of the N3 nitrogen atom with an alkyl or aryl halide.
However, no studies have been found that document the synthesis of an NHC ligand derived from this compound. The electronic and steric properties of the resulting hypothetical NHC ligand would be influenced by the bromine and methyl substituents on the imidazole ring. The two bromine atoms would be expected to have a significant electron-withdrawing effect, which could impact the σ-donating ability of the carbene. The methyl groups at the N1 and C5 positions would contribute to the steric bulk of the ligand.
Role in Organometallic Catalysis
The utility of NHC ligands in organometallic catalysis stems from their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. These metal-NHC complexes are active catalysts for a variety of organic transformations, including cross-coupling reactions, metathesis, and C-H activation.
In the absence of any reported organometallic complexes featuring a ligand derived from this compound, its role in organometallic catalysis remains entirely theoretical. The performance of a hypothetical metal complex with such a ligand would depend on a delicate balance of electronic and steric factors. The electron-withdrawing nature of the bromo-substituents could potentially modulate the reactivity of the metal center in a catalytic cycle.
Data on the catalytic performance of complexes derived from this compound is not available due to the absence of relevant research.
| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Strategies for Halogenated Imidazoles
While methods for the synthesis of imidazole (B134444) cores are well-established, the regioselective synthesis of polysubstituted and specifically polyhalogenated imidazoles like 2,4-Dibromo-1,5-dimethyl-1H-imidazole remains a challenge. Future research should prioritize the development of more efficient, scalable, and cost-effective synthetic routes.
Current strategies often involve multi-step processes that can be resource-intensive. For instance, the synthesis of related compounds like 4-bromo-1,2-dimethyl-1H-imidazole has been achieved through selective debromination of a dibrominated precursor using reagents like isopropyl magnesium chloride, a method that circumvents the formation of regioisomers. thieme-connect.de Similarly, the synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole has been accomplished from 4(5)-nitroimidazole in two sequential steps involving bromination and subsequent alkylation. researchgate.netresearchgate.net
Future efforts could focus on:
One-Pot Reactions: Developing tandem or one-pot reactions that combine multiple synthetic steps, such as C-H activation and halogenation, would significantly improve efficiency and reduce waste.
Catalytic Methods: Exploring novel transition-metal catalysts could enable direct and regioselective C-H halogenation on the pre-formed 1,5-dimethyl-1H-imidazole core, offering a more atom-economical approach.
Flow Chemistry: Implementing continuous flow technologies could enhance the safety, scalability, and reproducibility of halogenation reactions, which are often highly exothermic.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| One-Pot Tandem Reactions | Increased efficiency, reduced waste, lower costs | Reagent compatibility, control over regioselectivity |
| Catalytic C-H Halogenation | High atom economy, direct functionalization | Catalyst cost and stability, achieving desired regioselectivity |
| Continuous Flow Chemistry | Enhanced safety, scalability, reproducibility | Initial setup cost, optimization of reaction parameters |
Exploration of Advanced Functionalization Techniques for Enhanced Chemical Diversity
Beyond its synthesis, the true potential of this compound lies in its capacity as a versatile building block. The two bromine atoms serve as handles for a wide array of chemical transformations, allowing for the creation of diverse molecular architectures.
Future research should explore advanced functionalization techniques to move beyond standard cross-coupling reactions. Key areas of interest include:
Regioselective Functionalization: Developing methods to selectively functionalize either the C2 or C4 position is crucial. This could be achieved through directed metalation, leveraging the coordinating ability of the imidazole nitrogen, or by exploiting subtle differences in the reactivity of the two C-Br bonds. researchgate.net
Halogen Dance Reactions: Investigating the potential for halogen dance reactions on the imidazole ring could provide access to isomers that are otherwise difficult to synthesize.
Late-Stage Functionalization: Creating protocols for the late-stage functionalization of complex molecules containing the this compound core would be highly valuable for drug discovery and development programs. rowan.edu
One-pot regioselective Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reactions have already been successfully applied to 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, demonstrating the feasibility of selectively replacing bromine atoms with a wide range of aryl and alkynyl groups. researchgate.netresearchgate.net Adapting and refining these techniques for this compound is a promising avenue for creating libraries of novel compounds.
Integration into Supramolecular Assemblies and Nanomaterials
The presence of two bromine atoms makes this compound an excellent candidate for use in supramolecular chemistry and materials science. The bromine atoms can act as halogen bond donors, a type of noncovalent interaction that is increasingly recognized for its strength, directionality, and utility in crystal engineering and the design of functional materials. acs.org
Future research directions in this area include:
Halogen-Bonded Co-crystals: Systematically exploring the formation of co-crystals between this compound and various halogen bond acceptors. This could lead to new materials with tailored properties, such as altered solubility, stability, or electronic characteristics. iucr.org
Self-Assembly Studies: Investigating the self-assembly behavior of derivatives in solution and on surfaces. The interplay between halogen bonding, π-π stacking of the imidazole rings, and solvophobic effects could lead to the formation of complex and functional nanostructures like gels, vesicles, or fibers. science.govnih.gov
Functional Nanomaterials: Incorporating this imidazole derivative into metal-organic frameworks (MOFs) or polymers. The imidazole nitrogens can coordinate to metal ions, while the bromine atoms remain available for post-synthetic modification or to direct the framework's topology through halogen bonding. nih.govnih.gov
Computational Design of New Derivatives with Tunable Chemical Properties
Computational chemistry offers powerful tools to accelerate the discovery and design of new molecules based on the this compound scaffold. In silico methods can predict molecular properties, guide synthetic efforts, and elucidate reaction mechanisms, saving significant time and resources.
Prospective computational studies could focus on:
Virtual Screening: Using molecular docking to screen virtual libraries of derivatives against biological targets of interest. nih.govresearchgate.net Imidazole-based compounds are known to inhibit a range of enzymes, and computational screening can identify promising candidates for further investigation. nih.gov
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum methods to calculate the electronic properties of novel derivatives. tandfonline.com This can help in understanding reactivity, predicting spectroscopic signatures, and designing molecules with specific optical or electronic properties.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of derivatives and their interactions with biological macromolecules or within supramolecular assemblies. tandfonline.com This can provide insights into binding stability and the structural basis for molecular recognition.
A comprehensive computational approach, combining various techniques, can create a feedback loop with experimental work, leading to the rational design of new this compound derivatives with precisely tuned properties for specific applications in medicine, electronics, and materials science. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dibromo-1,5-dimethyl-1H-imidazole, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis often involves halogenation of a dimethylimidazole precursor. For example, bromination of 1,5-dimethyl-1H-imidazole under controlled conditions (e.g., bromine in acetone at 303 K) can yield the dibrominated product . Key parameters include stoichiometry (1 eq. bromine), solvent choice (acetone or methanol/chloroform mixtures), and reaction time (1–18 hours). Yield optimization may require iterative adjustments to temperature and purification steps, such as slow evaporation for crystallization .
- Data Consideration : Reported yields range from 65% (for analogous imidazole derivatives) to higher efficiencies when using excess bromine or catalytic additives .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR/FTIR : Confirm substitution patterns via -NMR (e.g., methyl proton signals at δ 2.3–2.5 ppm) and FTIR (C-Br stretches ~590 cm) .
- X-ray Crystallography : Use SHELXL for refinement to resolve bromine positions and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
- Example : In a related dibromoimidazolium salt, bromide anions form N–H⋯Br hydrogen bonds with cations, detectable via SHELX-refined diffraction data .
Advanced Research Questions
Q. How do steric and electronic effects of bromine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : Bromine’s electron-withdrawing nature activates the imidazole ring for nucleophilic substitution or Suzuki-Miyaura coupling. Steric hindrance at C2 and C4 positions may reduce reactivity compared to mono-brominated analogs. Computational modeling (e.g., DFT) can predict regioselectivity, while experimental validation requires controlled reactions with palladium catalysts .
- Case Study : Substituted imidazoles with para-bromo groups show higher coupling efficiency with aryl boronic acids than ortho-substituted derivatives .
Q. What strategies resolve contradictions in crystallographic data for halogenated imidazoles?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from twinning or disorder. Use:
- SHELXD/SHELXE : For robust phase determination in challenging datasets .
- ORTEP-3 : To visualize thermal ellipsoids and assess positional uncertainty in heavy atoms (e.g., bromine) .
- Example : In 4,5-dibromo-1,2-dimethylimidazolium bromide, intermolecular C–H⋯Br interactions were resolved via SHELXL refinement, confirming layer-stacked packing .
Q. How can researchers design biological activity studies for this compound derivatives?
- Methodological Answer :
- In-Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities to targets like EGFR or antimicrobial enzymes .
- ADMET Analysis : Evaluate pharmacokinetics (e.g., logP for lipophilicity) and toxicity (e.g., Ames test predictions) .
- Experimental Validation : For cytotoxicity assays, use MTT tests on cancer cell lines (e.g., IC values for derivatives in the μM range) .
Key Considerations for Researchers
- Contradictions : Discrepancies in bromine positional disorder require high-resolution data (≤0.8 Å) for confident assignment .
- Advanced Applications : Explore electrochemical properties (e.g., as a ligand in catalysis) or photodynamic therapy agents via bromine’s heavy-atom effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
